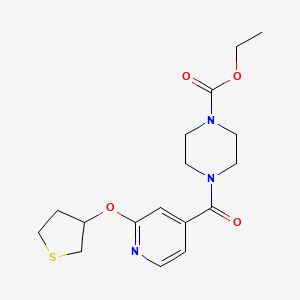
4-(2-((四氢噻吩-3-基)氧基)异烟酰基)哌嗪-1-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an isonicotinoyl group, and a tetrahydrothiophenyl ether moiety
科学研究应用
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or infectious diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Pharmaceutical Research: It can serve as a lead compound for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the tetrahydrothiophenyl ether: This step involves the reaction of tetrahydrothiophene with an appropriate alkylating agent under basic conditions to form the tetrahydrothiophenyl ether.
Isonicotinoylation: The tetrahydrothiophenyl ether is then reacted with isonicotinoyl chloride in the presence of a base to form the isonicotinoyl derivative.
Piperazine coupling: The isonicotinoyl derivative is coupled with ethyl piperazine-1-carboxylate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophenyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The isonicotinoyl group can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
作用机制
The mechanism of action of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
- Ethyl 4-(2-(phenylthio)isonicotinoyl)piperazine-1-carboxylate
- Ethyl 4-(2-(methylthio)isonicotinoyl)piperazine-1-carboxylate
- Ethyl 4-(2-(benzylthio)isonicotinoyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate is unique due to the presence of the tetrahydrothiophenyl ether moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs with improved efficacy and selectivity.
属性
IUPAC Name |
ethyl 4-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-2-23-17(22)20-8-6-19(7-9-20)16(21)13-3-5-18-15(11-13)24-14-4-10-25-12-14/h3,5,11,14H,2,4,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXRAVHELPENNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)
![6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2564876.png)
![N-(5-fluoro-2-methylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)
![(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2564879.png)
![2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2564881.png)
![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide](/img/structure/B2564882.png)
![Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2564887.png)
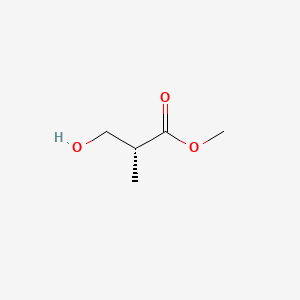
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2564890.png)
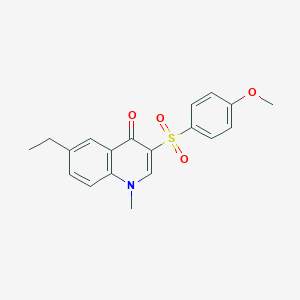
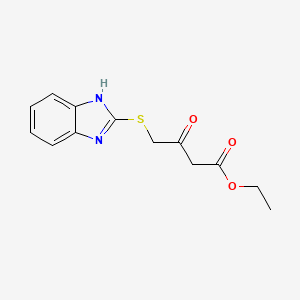
![10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2564893.png)
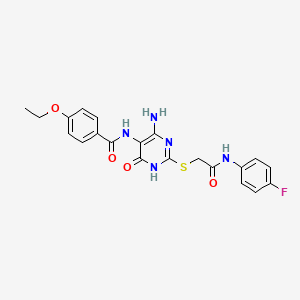
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2564896.png)
